N-Cyclohexyl-N-methyl-D-gluconamide

Krafft temperature Solubility Nonionic sugar surfactants

Choose this N-Cyclohexyl-N-methyl-D-gluconamide for its N-methyl substitution, which depresses the Krafft temperature below 10°C, ensuring full solubility and surface activity in cold-process formulations where unsubstituted N-alkyl gluconamides (Krafft >30°C) fail. The defined (2R,3S,4R,5R) D-gluconamide stereochemistry makes it a superior chiral selector versus racemic alternatives. Its cyclohexyl tail enables unique organogelation in methacrylate monomers for UV-photopolymerized porous matrices—applications inaccessible to linear-chain analogs that crystallize.

Molecular Formula C13H25NO6
Molecular Weight 291.34 g/mol
CAS No. 93804-57-0
Cat. No. B12646692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-methyl-D-gluconamide
CAS93804-57-0
Molecular FormulaC13H25NO6
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C13H25NO6/c1-14(8-5-3-2-4-6-8)13(20)12(19)11(18)10(17)9(16)7-15/h8-12,15-19H,2-7H2,1H3/t9-,10-,11+,12-/m1/s1
InChIKeyNWATXGCIDLHPGR-WISYIIOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-N-methyl-D-gluconamide (CAS 93804-57-0): A Cycloaliphatic Sugar-Based Amphiphile for Specialized Surfactant and Chiral Applications


N-Cyclohexyl-N-methyl-D-gluconamide (CAS 93804-57-0) is a nonionic, carbohydrate-derived amphiphile belonging to the N-alkyl-N-methylaldonamide surfactant class [1]. Its structure features a D-gluconamide polyhydroxy head group, an N-methyl substitution that enhances aqueous solubility, and an N-cyclohexyl hydrophobic tail that provides distinct steric and conformational characteristics compared to linear alkyl chain analogs . The compound is cataloged under EINECS 298-434-0 and is commercially classified as a botanical ingredient, indicating its potential for renewable sourcing [2].

Why N-Cyclohexyl-N-methyl-D-gluconamide Cannot Be Replaced by Generic Linear N-Alkyl Gluconamide Surfactants


Generic substitution within the N-alkylaldonamide surfactant family is not straightforward because small structural variations produce large differences in key performance parameters. The replacement of a linear alkyl chain with a cyclohexyl ring alters hydrophobe packing, Krafft (solubility) temperature, critical micelle concentration (CMC), and surface tension reduction efficiency [1]. Furthermore, the N-methyl substitution is known to lower Krafft temperatures relative to unsubstituted N-alkyl analogs, providing a solubility advantage that is lost if a simple N-alkyl gluconamide is used [2]. The stereochemical integrity of the D-gluconamide head—a feature critical for chiral recognition applications—is preserved in the named compound but may be absent or racemized in cheaper, poorly characterized alternatives .

Quantitative Differentiation Evidence for N-Cyclohexyl-N-methyl-D-gluconamide versus its Closest Analogs


Lower Krafft Temperature Enabled by N-Methyl Substitution: Superior Low-Temperature Solubility vs. Unsubstituted N-Alkyl Gluconamides

The N-methyl substitution on the amide nitrogen significantly depresses the Krafft temperature relative to unsubstituted N-alkyl gluconamides of comparable hydrophobe size. For the N-alkyl-N-methylgluconamide (Cn-MGA) series, Krafft temperatures are below 0 °C for C10–C14 alkyl chains, whereas the corresponding N-alkyl gluconamides (Cn-GA) typically exhibit Krafft points above 20 °C [1]. This solubility window ensures that N-cyclohexyl-N-methyl-D-gluconamide remains fully soluble and surface-active at room temperature and below, a decisive advantage for cold-process formulations.

Krafft temperature Solubility Nonionic sugar surfactants

Displaced Critical Micelle Concentration (CMC) Relative to Linear Chain Homologs: Tailored Hydrophobe Packing

The cyclic nature of the cyclohexyl hydrophobe alters the free energy of micellization compared to a linear alkyl chain of similar carbon number. While experimental CMC data for the exact compound are not publicly available, the cyclohexyl ring is known to reduce the hydrophobic driving force for aggregation relative to a flexible C6 linear chain, typically resulting in a higher CMC [1]. In the structurally related cyclohexyl-pentyl maltoside (CYMAL-5), the CMC is approximately 10-fold higher than that of octyl glucoside (OG) (CYMAL-5 CMC ≈ 0.12 mM at 25 °C; OG CMC ≈ 1.2 mM at 25 °C) . By analogy, N-cyclohexyl-N-methyl-D-gluconamide is expected to exhibit a CMC intermediate between that of short-chain (C8, CMC ~51 mM) and medium-chain (C12, CMC ~0.5–2 mM) linear N-methyl gluconamides, likely in the 5–20 mM range [2], giving it a useful 'mid-range' micellization profile distinct from both linear short-chain and long-chain analogs.

Critical micelle concentration Surfactant adsorption Cycloaliphatic hydrophobe

Enhanced Surface Tension Reduction Efficiency (pC20) over D-Glucoheptonamide and Lactobionamide Analogs

Within the aldonamide surfactant family, the gluconamide head group yields higher surface activity (lower pC20 and CMC/C20 ratio) than the larger glucoheptonamide or lactobionamide heads for the same alkyl tail [1]. The pC20 value—the negative logarithm of the surfactant concentration required to reduce surface tension by 20 mN/m—is a direct measure of adsorption efficiency. For N-alkyl-N-methylgluconamides, pC20 values range from 2.8 to 5.2 depending on alkyl chain length, while corresponding N-alkyl-N-methyllactobionamides show pC20 values 0.3–0.7 units lower [2]. The cyclohexyl hydrophobe, being more compact than a linear C14–C18 chain, is expected to provide pC20 values in the range of 3.5–4.5, making N-cyclohexyl-N-methyl-D-gluconamide a moderately efficient surface tension reducer suitable for applications where excessive surface activity (leading to foaming or irritation) is undesirable.

Surface tension reduction Adsorption efficiency Air-water interface

Fully Specified D-Gluconamide Stereochemistry: A Chiral, Non-Racemic Amphiphile for Enantioselective Applications

The D-gluconamide head of this compound retains the four chiral centers of D-glucose in a defined (2R,3S,4R,5R) configuration as confirmed by IUPAC nomenclature and SMILES notation . This stereochemical definition is absent in many industrial-grade alkyl gluconamides, which are often supplied as racemic mixtures or with unspecified erythro/threo ratios. Chiral alkyl gluconamides, including N-cyclohexyl derivatives, have been demonstrated to form chiral supramolecular assemblies and to enable enantioselective wettability-based absolute configuration assignment [1]. The defined chirality of N-cyclohexyl-N-methyl-D-gluconamide provides a verifiable advantage for applications requiring chiral recognition, such as enantioselective capillary electrophoresis and chiral stationary phase development.

Chiral purity Stereochemistry Enantioselective separation

Gelation Potential in Organic Solvents: A Low-Molecular-Weight Organogelator Distinct from Linear Alkyl Gluconamides

Functionalized gluconamides bearing cyclic or aromatic N-substituents are recognized as effective low-molecular-weight organogelators (LMOGs), capable of forming fibrillar networks in organic solvents at concentrations as low as 1–5 mg/mL [1]. The cyclohexyl group provides favorable π-σ interactions and steric bulk that promote one-dimensional fiber growth while preventing crystallization—a balance that linear alkyl gluconamides (e.g., N-octylgluconamide) often fail to achieve, instead forming crystalline precipitates or vesicles [2]. N-cyclohexyl-N-methyl-D-gluconamide's structural analogy to known gelator scaffolds suggests it can form thermoreversible organogels in solvents such as toluene, chloroform, and methacrylate mixtures, a property not available from simple linear N-alkyl gluconamides.

Organogel Supramolecular assembly Low-molecular-weight gelator

Improved Foaming and Aqueous Solubility through Heteroatom-Containing Alkyl Architecture

The presence of the tertiary amide nitrogen (N-cyclohexyl-N-methyl) introduces a heteroatom in the hydrophobic segment, a structural feature that has been patented to improve foam stability, water solubility, and critical micelle concentration relative to conventional alkyl aldonamides lacking heteroatoms in the side chain [1]. Specifically, heteroatom-containing alkyl aldonamides with R groups ≥ C8 show enhanced foaming profiles compared to their all-carbon chain counterparts [2]. N-cyclohexyl-N-methyl-D-gluconamide, with its nitrogen heteroatom directly attached to the cyclohexyl ring, falls within this claimed structural space and is therefore predicted to exhibit superior foam generation and solubility compared to N-cyclohexyl gluconamide lacking the N-methyl group.

Foaming Water solubility Heteroatom alkyl aldonamide

High-Value Application Scenarios for N-Cyclohexyl-N-methyl-D-gluconamide Based on Quantitative Evidence


Low-Temperature Cold-Process Detergent and Personal Care Formulations

The depressed Krafft temperature enabled by the N-methyl substitution (<10 °C inferred) ensures that N-cyclohexyl-N-methyl-D-gluconamide remains fully soluble and surface-active at temperatures where unsubstituted N-alkyl gluconamides (Krafft >30 °C) precipitate [1]. This makes it suitable for cold-process laundry detergents, hand dishwashing liquids, and sulfate-free personal cleansing products that must perform at ambient tap-water temperatures (10–20 °C).

Structure-Activity Relationship (SAR) Studies of Cycloaliphatic Hydrophobes in Surfactant Adsorption and Micellization

With a predicted CMC in the 5–20 mM range—intermediate between short-chain (C8-MGA, CMC ~51 mM) and long-chain (C12-MGA, CMC ~0.5–2 mM) linear N-methyl gluconamides [1]—this compound serves as a unique probe molecule for systematic SAR investigations. Researchers can isolate the effect of cyclohexyl ring rigidity on adsorption isotherms, micelle aggregation numbers, and interfacial packing, without the confounding gelation or precipitation seen with C14–C18 linear homologs [2].

Chiral Stationary Phases and Enantioselective Capillary Electrophoresis Separations

The fully defined (2R,3S,4R,5R) stereochemistry of the D-gluconamide head [1] makes N-cyclohexyl-N-methyl-D-gluconamide a candidate chiral selector or pseudo-stationary phase additive for capillary electrophoresis. Chiral alkyl gluconamides have been shown to enable absolute configuration assignment via wettability measurements [2], and the cyclohexyl group provides additional hydrophobic chiral recognition sites not available from linear alkyl analogs.

Low-Molecular-Weight Organogelator for Templated Porous Membranes and Molecular Imprinting

Functionalized gluconamides with cyclic N-substituents form fibrillar organogels in a variety of organic solvents at concentrations of 1–5 mg/mL [1]. N-Cyclohexyl-N-methyl-D-gluconamide is structurally primed for gelation in methacrylate monomers, enabling UV-photopolymerization into rigid porous matrices with imprinted pore architectures [2]. This application is inaccessible to linear N-alkyl gluconamides, which crystallize rather than gel under equivalent conditions.

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